

A Comprehensive Technical Guide to 2-Methyl-3-nitrophenylboronic acid

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Compound of Interest

Compound Name:	2-Methyl-3-nitrophenylboronic acid
CAS No.:	1072945-60-8
Cat. No.:	B1318711

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This guide provides an in-depth analysis of **2-Methyl-3-nitrophenylboronic acid**, a critical reagent in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction and Strategic Importance

2-Methyl-3-nitrophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a methyl group, a nitro group, and a boronic acid moiety. This specific arrangement of functional groups makes it a highly valuable and versatile building block, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the steric influence of the ortho-methyl group significantly modulate the reactivity of the boronic acid, allowing for precise and controlled bond formation. Its primary utility is in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials.

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is paramount for its effective use in synthesis and for ensuring safe handling. The molecular formula and other key identifiers are summarized below.

Core Compound Data

Property	Value	Source
Molecular Formula	C ₇ H ₈ BNO ₄	PubChem[1]
Molecular Weight	180.96 g/mol	PubChem[1]
IUPAC Name	(2-methyl-3-nitrophenyl)boronic acid	-
CAS Number	1072945-60-8	BLDpharm[2]
Appearance	Fine needles or light beige powder	CAMEO Chemicals[3]
Melting Point	265-270 °C (lit.)	Sigma-Aldrich[4]
Solubility	Soluble in hot water; Soluble in ethanol, methanol, ether	ChemSynthesis[5], ChemicalBook[6]

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-methyl group provides steric hindrance that can influence the orientation of reactants during coupling reactions, while the meta-nitro group acts as a powerful electron-withdrawing group.

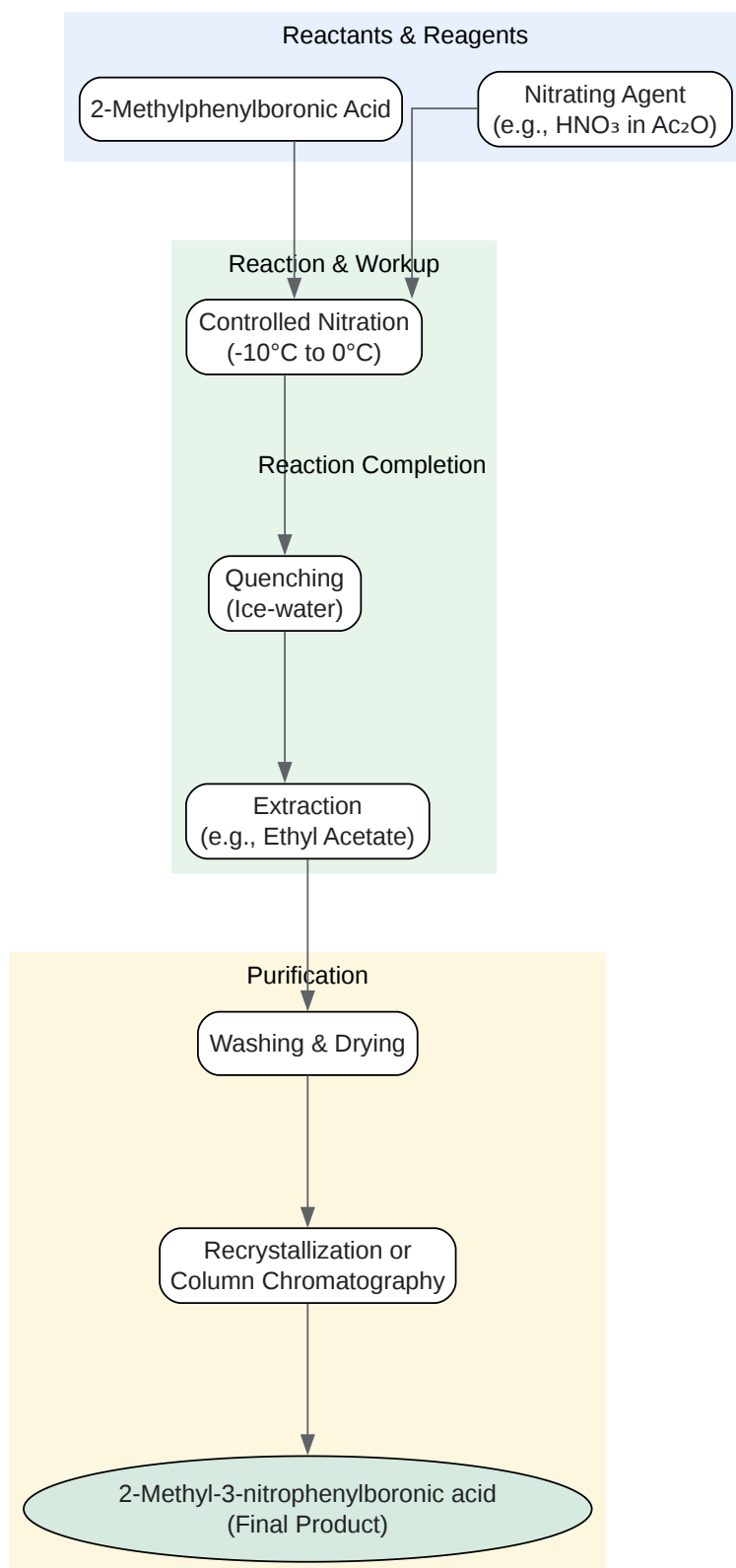
Caption: Structure of **2-Methyl-3-nitrophenylboronic acid**.

Synthesis and Purification

The synthesis of nitrophenylboronic acids typically involves the nitration of a corresponding phenylboronic acid precursor. This process must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration or decomposition.

General Synthesis Pathway

A common synthetic route involves the direct nitration of 2-methylphenylboronic acid. The choice of nitrating agent, solvent, and temperature is critical for maximizing the yield of the desired 3-nitro isomer.



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Caption: General workflow for the synthesis of **2-Methyl-3-nitrophenylboronic acid**.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitration of phenylboronic acids.^{[7][8]}

- **Preparation:** In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methylphenylboronic acid (1.0 eq) in acetic anhydride at -10 °C.
- **Nitration:** Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise to the solution while maintaining the internal temperature below 0 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted isomers.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.
- **Purification:** The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Purity should be confirmed by HPLC and NMR analysis.

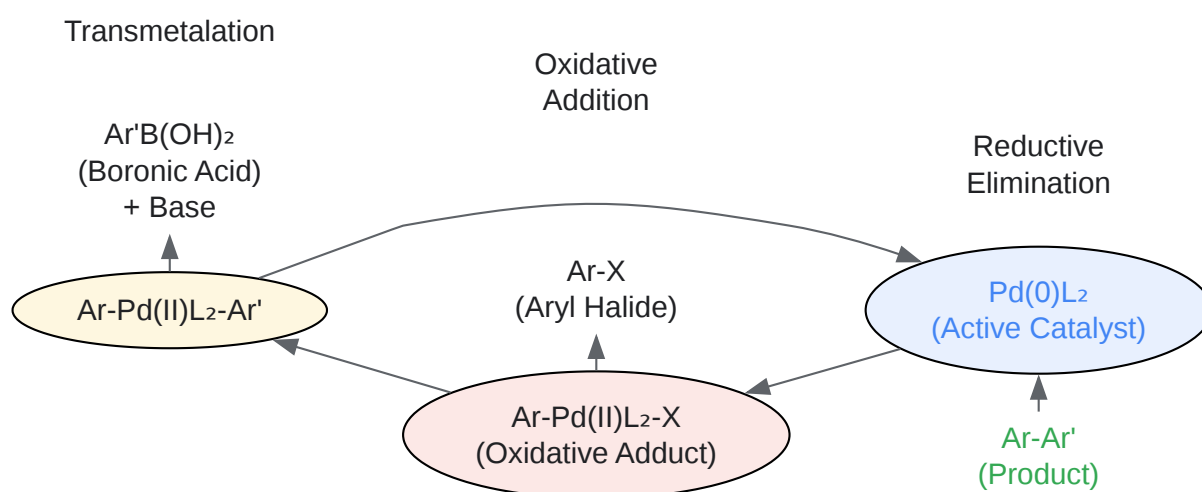
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Methyl-3-nitrophenylboronic acid** is its role as a coupling partner in the Suzuki-Miyaura reaction.^{[9][10]} This reaction forms a carbon-carbon bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium(0) complex.^{[10][11]}

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[11]
- Transmetalation: The boronic acid, activated by a base (e.g., K_3PO_4 , Na_2CO_3), transfers its organic group (Ar') to the palladium center, displacing the halide.[9]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[11]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki Coupling

The following protocol outlines a general procedure for coupling **2-Methyl-3-nitrophenylboronic acid** with an aryl bromide.

- Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), **2-Methyl-3-nitrophenylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a base (e.g., K_3PO_4 , 2.0 eq).[12]

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
- Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water, via syringe.[12]
- Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and stir for the specified time (5-24 hours), monitoring by TLC or GC-MS.
- Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

- Hazard Identification: **2-Methyl-3-nitrophenylboronic acid** is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] It can also be harmful if swallowed (H302).[14]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
- Handling: Avoid creating dust.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
- Storage: Store in a tightly sealed container in a cool, dry, dark place.[15] It is recommended to store under an inert atmosphere for long-term stability.[16]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[13]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][17]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
- Ingestion: Rinse mouth and drink two glasses of water. Consult a physician.[14]

Conclusion

2-Methyl-3-nitrophenylboronic acid is a sophisticated and enabling chemical tool for synthetic chemists. Its unique electronic and steric properties make it an invaluable reagent for constructing complex molecular architectures via the Suzuki-Miyaura coupling. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for its successful application in research and development.

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